molecular formula C7H10O2 B1382034 1-(3,4-dihydro-2H-pyran-5-yl)ethanone CAS No. 67496-35-9

1-(3,4-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B1382034
CAS No.: 67496-35-9
M. Wt: 126.15 g/mol
InChI Key: MRJWTKMCONLFHU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-5-yl)ethanone is an organic compound with the molecular formula C7H10O2. It is a ketone derivative of dihydropyran, characterized by a pyran ring fused with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-pyran-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of dihydropyran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable intermediates and undergo various transformations makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWTKMCONLFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 2
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 3
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 4
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 5
1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 6
1-(3,4-dihydro-2H-pyran-5-yl)ethanone

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